molecular formula C24H24FN3O2 B3013931 N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide CAS No. 478079-63-9

N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide

Cat. No. B3013931
M. Wt: 405.473
InChI Key: DWACKHTXWIVNOR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the formation of arylpiperazine derivatives linked to a benzamide group. For instance, the synthesis of a series of 1-aryl-4-alkylpiperazines containing a terminal benzamide fragment is described, which were tested for binding at human dopamine receptors . Another study reports the synthesis of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones through reductive amination . These methods could potentially be adapted for the synthesis of "N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide" by altering the substituents on the phenyl rings and the piperazine moiety.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been investigated, with a focus on the importance of strong and weak hydrogen bonds in the crystal structure. The crystal structure analysis of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and its 4-methoxy derivative reveals the significance of these interactions in the crystal packing of the compounds . This information is crucial for understanding the molecular structure of "N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide," as similar hydrogen bonding patterns may be present.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of "N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide." However, the binding profile of structurally related compounds to various receptors, such as dopamine D4 and D2, serotonin 5-HT1A, and adrenergic alpha1 receptors, has been studied . These interactions are the result of chemical reactions between the ligand and the receptor, which can be inferred to be relevant for the compound as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound "N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide" are not directly discussed in the provided papers. However, the related compounds exhibit significant antibacterial and antifungal activity, which suggests that the compound may also possess similar properties . Additionally, the automated synthesis of a related compound, 4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-[18F]fluorobenzamido]ethylpiperazine, indicates that the compound may be amenable to radio-labeling, which could be useful for imaging studies .

Scientific Research Applications

Synthesis and Antimicrobial Activities

N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide and its derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, a study demonstrated the synthesis of similar molecules with high anti-Mycobacterium smegmatis activity, indicating potential applications in combating microbial infections (Yolal et al., 2012).

Binding Affinity and Selectivity

Compounds related to N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide have been investigated for their binding affinity and selectivity to dopamine receptors. A study explored constrained analogues of these compounds, highlighting their potential in targeting specific neurological receptors (Leopoldo et al., 2006).

G Protein-Coupled Receptor Agonists

Derivatives of N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide have been identified as potent agonists for G protein-coupled receptors, which are critical in pain, inflammatory, and metabolic diseases treatment. Studies have shown compounds displaying high agonistic potency, underlining their significance in developing new therapeutic agents (Wei et al., 2018).

Anticancer Potential

Research into Mannich bases with piperazines, which include structures similar to N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide, has revealed potential anticancer properties. These compounds have shown significant potency in cytotoxic/anticancer assays, suggesting their use in cancer therapy (Gul et al., 2019).

Safety And Hazards

The safety and hazards associated with “N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide” are not explicitly mentioned in the available resources. However, it’s important to handle all chemical compounds with appropriate safety measures.


properties

IUPAC Name

N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O2/c1-30-21-10-7-18(8-11-21)24(29)26-19-9-12-23(22(25)17-19)28-15-13-27(14-16-28)20-5-3-2-4-6-20/h2-12,17H,13-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWACKHTXWIVNOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide

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